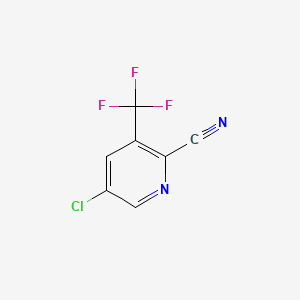

5-Chloro-3-(trifluoromethyl)picolinonitrile

Description

Properties

IUPAC Name |

5-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNDQHSGIICWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741928 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214349-71-9 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

comprehensive literature review of 5-Chloro-3-(trifluoromethyl)picolinonitrile

An In-Depth Technical Guide to 5-Chloro-3-(trifluoromethyl)picolinonitrile

Foreword: Unpacking a Privileged Scaffold

In the landscape of modern chemical synthesis, certain molecular frameworks emerge as "privileged scaffolds"—structures that serve as versatile starting points for the creation of a multitude of high-value compounds. 5-Chloro-3-(trifluoromethyl)picolinonitrile is a quintessential example of such a scaffold. Its unique arrangement of a pyridine ring substituted with a chloro group, a nitrile, and a trifluoromethyl (CF₃) group endows it with a rich and highly tunable reactivity profile. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the development of next-generation pharmaceuticals and agrochemicals. The insights presented herein are curated for researchers, scientists, and drug development professionals who seek to leverage this potent building block in their synthetic endeavors.

Molecular Profile and Physicochemical Properties

5-Chloro-3-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative whose structure is key to its utility. The pyridine ring provides a core heterocyclic structure common in many biologically active molecules. The three substituents each play a critical role:

-

Trifluoromethyl (-CF₃) Group : This highly electronegative group is a cornerstone of modern medicinal chemistry. Its inclusion in a molecule can dramatically enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing target binding.[1][2]

-

Chloro (-Cl) Group : As a halogen, it serves as a reactive handle for various synthetic transformations, most notably nucleophilic aromatic substitution and cross-coupling reactions. Its electron-withdrawing nature also influences the overall electronic properties of the pyridine ring.

-

Nitrile (-C≡N) Group : This versatile functional group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles, making it a gateway to a wide array of molecular architectures.

A summary of its key physicochemical properties is provided below.

| Property | Value | Reference |

| CAS Number | 1214349-71-9 | [3] |

| Molecular Formula | C₇H₂ClF₃N₂ | [4] |

| Molecular Weight | 206.55 g/mol | [4] |

| Appearance | Off-white to yellow solid (typical) | [5] |

| XLogP3-AA | 2.4 | [4] |

| Topological Polar Surface Area | 36.9 Ų | [4] |

Synthesis and Strategic Considerations

The synthesis of substituted pyridines, particularly those with specific regiochemistry, often requires multi-step sequences. While direct synthesis of 5-Chloro-3-(trifluoromethyl)picolinonitrile is not extensively detailed in public literature, its synthesis can be inferred from established methods for preparing related trifluoromethyl-pyridines. One common strategy involves the construction of the pyridine ring from acyclic precursors, followed by functional group interconversions.

Alternatively, functionalization of a pre-existing pyridine ring is a more common approach. For instance, the synthesis of related compounds often starts with a trifluoromethyl-substituted pyridine, which then undergoes chlorination and cyanation steps. The regioselectivity of these reactions is a critical challenge, often dictated by the electronic nature of the existing substituents and requiring careful selection of reagents and reaction conditions.[6] Vapour-phase chlorination has been explored for producing 3-chloro-5-trifluoromethylpyridine derivatives from the corresponding 5-trifluoromethylpyridine precursors.[6]

Below is a conceptual workflow illustrating a plausible synthetic strategy based on the functionalization of a related pyridine core.

Caption: Conceptual workflow for the synthesis of 5-Chloro-3-(trifluoromethyl)picolinonitrile.

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Chloro-3-(trifluoromethyl)picolinonitrile is dictated by its three key functional groups, making it a versatile intermediate.

-

Nucleophilic Aromatic Substitution (SₙAr) : The chloro group at the 5-position is susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This reactivity is enhanced by the electron-withdrawing effects of both the nitrile and trifluoromethyl groups, which stabilize the Meisenheimer complex intermediate. This reaction is a cornerstone for introducing diverse side chains, as seen in the synthesis of androgen receptor modulators.[7]

-

Nitrile Group Transformations : The nitrile group is a synthetic linchpin. It can be readily converted into other functional groups, providing access to a wide range of derivatives. For example, reaction with organometallic reagents or reduction can lead to ketones or amines, respectively.

-

Reactivity of the Trifluoromethyl Group : While generally stable, the CF₃ group significantly influences the reactivity of the entire molecule by increasing its lipophilicity and metabolic stability, which are crucial properties for bioactive compounds.[1]

Applications in Medicinal Chemistry and Drug Discovery

The 3-(trifluoromethyl)picolinonitrile scaffold is a validated pharmacophore in modern drug discovery. Its derivatives have shown promise in a variety of therapeutic areas.

Androgen Receptor Modulators for Prostate Cancer

A significant application of this scaffold is in the development of non-steroidal anti-androgens for the treatment of prostate cancer.[8] Compounds derived from this core have been shown to act as potent antagonists of the androgen receptor (AR).[7] The progression of prostate cancer, particularly to the hormone-refractory stage, is often linked to weaknesses in current anti-androgen therapies, such as weak antagonism or conversion to agonistic activity.[8]

The synthesis of these modulators often involves the displacement of the chloro group on the picolinonitrile core with a suitable amine-containing fragment. The trifluoromethyl group is critical for enhancing metabolic stability and receptor binding affinity.[9]

Caption: Role of the core scaffold in synthesizing Androgen Receptor Modulators.

Broader Therapeutic Potential

The utility of this scaffold extends beyond oncology. The unique electronic and steric properties imparted by the trifluoromethyl group make it a valuable component in designing inhibitors for various enzymes and receptors.[10] Derivatives have been investigated for a range of biological activities, including antifungal, insecticidal, and anticancer properties, demonstrating the broad applicability of this chemical class.[11][12] For example, related trifluoromethyl-containing compounds have been developed as anti-HIV drugs, such as Tipranavir, where the trifluoromethyl-pyridyl moiety plays a key role in binding to the protease enzyme active site.[2]

Applications in Agrochemicals

The trifluoromethyl-pyridine moiety is a well-established toxophore in the agrochemical industry.[10] These compounds are used to protect crops from pests and weeds. For instance, 2,3-dichloro-5-trifluoromethylpyridine is a crucial intermediate for various agricultural chemicals.[6] The synthesis of potent herbicides and insecticides often relies on building blocks like 5-Chloro-3-(trifluoromethyl)picolinonitrile. The trifluoromethyl group contributes to the bioactivity and stability of the final product, leading to more effective and environmentally robust crop protection solutions.[13]

Experimental Protocols

To ensure scientific integrity and provide actionable insights, the following section details standardized protocols for the synthesis of a key precursor and the analytical characterization of the title compound.

Protocol: Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile

This protocol describes the reduction of a nitro group to an amine on a related picolinonitrile scaffold, a common and critical transformation in the synthesis of derivatives.[5][14]

Objective : To synthesize 5-amino-3-(trifluoromethyl)picolinonitrile from 5-nitro-3-(trifluoromethyl)picolinonitrile.

Materials :

-

5-Nitro-3-(trifluoromethyl)picolinonitrile

-

Iron powder (Fe)

-

Ethyl acetate (EtOAc)

-

Acetic acid (AcOH)

-

Celite or Diatomaceous earth

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Heating mantle

Procedure :

-

To a round-bottom flask, add 5-nitro-3-(trifluoromethyl)picolinonitrile (1.0 eq).

-

Add a solvent mixture of ethyl acetate and acetic acid (e.g., a 1:1 ratio).[14]

-

To the stirred solution, add powdered iron (approx. 4.5 eq) portion-wise.[14]

-

Heat the reaction mixture (e.g., to reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours (e.g., 15 hours).[5][14]

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the solid iron particles.

-

Wash the filter cake with additional ethyl acetate.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the pure 5-amino-3-(trifluoromethyl)picolinonitrile.[5][14]

Protocol: Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 5-Chloro-3-(trifluoromethyl)picolinonitrile.[15]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Purpose : To elucidate the molecular structure by identifying the chemical environment of each hydrogen, carbon, and fluorine atom.

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.[15]

-

Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR : Two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

Expected ¹⁹F NMR : A singlet corresponding to the CF₃ group.

-

Expected ¹³C NMR : Seven distinct signals corresponding to the seven carbon atoms in the molecule.

2. Mass Spectrometry (MS) :

-

Purpose : To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Method : Utilize techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Result : The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (206.55 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[15]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

Purpose : To identify the key functional groups.

-

Sample Preparation : Prepare a KBr pellet or analyze as a thin film.

-

Expected Absorptions : Characteristic peaks for C≡N (nitrile) stretching (~2230 cm⁻¹), C-F stretching (strong bands ~1100-1300 cm⁻¹), C-Cl stretching, and aromatic C=C and C-H vibrations.[16]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Chloro-3-(trifluoromethyl)picolinonitrile and its derivatives.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]

-

Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[17][18]

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[17]

-

Toxicity : While specific toxicity data for the title compound is limited, related compounds like 5-Amino-3-(trifluoromethyl)picolinonitrile are classified as toxic if swallowed, inhaled, or in contact with skin.[5][14] Therefore, a high degree of caution is warranted.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

5-Chloro-3-(trifluoromethyl)picolinonitrile stands out as a highly valuable and versatile building block in synthetic chemistry. The strategic placement of its chloro, nitrile, and trifluoromethyl substituents provides a platform for creating diverse and complex molecular architectures with significant potential in medicinal chemistry and agrochemicals. Its demonstrated success in the development of potent androgen receptor modulators highlights its value as a privileged scaffold.

Future research will likely focus on expanding the synthetic toolbox for this scaffold, exploring novel transformations of its functional groups, and applying it to new biological targets. As the demand for more effective and safer drugs and agrochemicals continues to grow, the importance of well-designed, functionalized heterocyclic intermediates like 5-Chloro-3-(trifluoromethyl)picolinonitrile will only increase.

References

- Benchchem. 5-Chloro-3-(trifluoromethyl)picolinaldehyde|CAS 1227605-33-5.

- Google Patents. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.

- ChemicalBook. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6.

- Google Patents. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

- Google Patents. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

- Google Patents. EP 2 368 550 B1.

- Benchchem. 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile | 951753-87-0.

- Echemi. 5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- PharmaCompass.com. 5-Nitro-3-(trifluoromethyl)picolinonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- BLD Pharm. 1214349-71-9|5-Chloro-3-(trifluoromethyl)picolinonitrile.

- ResearchGate. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory.

- PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Benchchem. Application Notes and Protocols for the Analytical Characterization of 5-chloro-3-ethyl-2-methyl-1H-indole.

- Apollo Scientific. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

- Sigma-Aldrich. 3-Chloro-5-(trifluoromethyl)picolinonitrile | 80194-70-3.

-

PubMed Central. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available from: [Link]

- CymitQuimica. 5-Amino-3-(trifluoromethyl)picolinonitrile.

-

ResearchGate. (PDF) Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. Available from: [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. Available from: [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Wiley Online Library. The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. Available from: [Link]

-

Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available from: [Link]

- AKSci. 1198475-50-1 Ethyl 5-chloro-3-(trifluoromethyl)picolinate.

- Fisher Scientific. SAFETY DATA SHEET.

-

ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Available from: [Link]

-

ResearchGate. (PDF) Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. Available from: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Advancing Agrochemicals: The Role of 2-Chloro-5-(trifluoromethyl)benzonitrile in Crop Protection.

- 3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking.

-

PubMed. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1214349-71-9|5-Chloro-3-(trifluoromethyl)picolinonitrile|BLD Pharm [bldpharm.com]

- 4. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 6. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 7. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile | 951753-87-0 | Benchchem [benchchem.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 13. nbinno.com [nbinno.com]

- 14. echemi.com [echemi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. static.cymitquimica.com [static.cymitquimica.com]

The Strategic Role of the Trifluoromethyl Group in Picolinonitrile-Based Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth analysis of the multifaceted role of the CF3 group when appended to the picolinonitrile core, a privileged scaffold in numerous therapeutic areas. We will explore, from first principles, how the unique electronic and steric properties of the CF3 group fundamentally alter the physicochemical and pharmacological profile of picolinonitrile-based compounds. This guide will elucidate the causal mechanisms behind its impact on lipophilicity, metabolic stability, target binding affinity, and acid-base properties. Detailed experimental protocols and quantitative data are provided to equip researchers, scientists, and drug development professionals with the practical insights required to harness the full potential of this powerful chemical moiety.

Introduction: The Convergence of Two Potent Pharmacophores

In the landscape of drug design, the picolinonitrile structure, a pyridine ring substituted with a nitrile group, represents a versatile and highly valuable scaffold.[1] Its derivatives are integral to a wide array of approved therapeutics and clinical candidates.[2] The pyridine nitrogen acts as a hydrogen bond acceptor and a handle for modulating solubility, while the nitrile group can engage in critical binding interactions or serve as a stable metabolic surrogate for other functional groups.[3]

When this promising scaffold is functionalized with a trifluoromethyl (CF3) group, the resulting molecule gains a suite of desirable properties that can dramatically enhance its drug-like potential.[4] The CF3 group is not merely an inert substituent; it is an active modulator of a molecule's entire pharmacokinetic and pharmacodynamic profile.[5] Approximately 15-20% of all licensed drugs introduced annually contain fluorine, with the CF3 group being one of the most prevalent fluorinated moieties.[6][7] This guide will dissect the profound and often synergistic effects that arise from this specific chemical combination.

Core Physicochemical Impact of Trifluoromethylation on the Picolinonitrile Ring

The introduction of a CF3 group instigates a cascade of changes in the fundamental physicochemical properties of the picolinonitrile core. Understanding these shifts is critical for rational drug design.

Potent Inductive Effects and pKa Depression

The CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, a consequence of the high electronegativity of its three fluorine atoms.[8][9] When attached to the picolinonitrile ring, it significantly reduces the electron density across the aromatic system.

This strong inductive effect has a profound impact on the basicity of the pyridine nitrogen. By pulling electron density away from the ring, the CF3 group makes the lone pair of electrons on the nitrogen less available for protonation. The result is a significant decrease in the compound's pKa, rendering the pyridine ring substantially less basic.[5] For instance, the replacement of a methyl group with a CF3 group on a 2-thiopyridine scaffold can decrease the pKa by over 2.5 units.[10]

Why this matters: The ionization state of a drug at physiological pH (~7.4) governs its solubility, membrane permeability, and ability to interact with its biological target. A lower pKa means that a smaller fraction of the molecule will be protonated in the body. This can be strategically exploited to:

-

Fine-tune solubility: Modulating the ratio of ionized to non-ionized species.

-

Enhance cell permeability: The neutral, non-protonated form is generally more lipid-soluble and can cross cell membranes more easily.

-

Optimize target binding: A specific ionization state may be required for optimal interaction within a protein's binding pocket.

Modulation of Lipophilicity and Membrane Permeability

The CF3 group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, indicating its strong preference for lipid environments over aqueous ones.[5] Its incorporation invariably increases the overall lipophilicity (LogP) of a picolinonitrile compound.[8][11]

This enhancement is a double-edged sword. On one hand, increased lipophilicity can improve absorption, distribution, and permeability across biological barriers like the blood-brain barrier.[2][12] The well-known antidepressant Fluoxetine is a classic example where a CF3 group enhances lipophilicity to facilitate efficient brain penetration.[8][12] On the other hand, excessive lipophilicity can lead to poor solubility, increased binding to plasma proteins, and off-target toxicity. Therefore, the placement of the CF3 group must be carefully considered to achieve an optimal balance.

| Property | Parent Picolinonitrile (Hypothetical) | CF3-Substituted Picolinonitrile (Hypothetical) | Causality & Implication |

| LogP | 1.5 | 2.38 | The addition of the lipophilic CF3 group (π = +0.88) increases the overall lipophilicity, potentially enhancing membrane permeability.[5] |

| Pyridine pKa | 3.7 | 1.5 | The strong electron-withdrawing CF3 group reduces electron density on the nitrogen, significantly lowering its basicity and changing the ionization state at physiological pH.[10] |

| Table 1: Illustrative quantitative impact of a trifluoromethyl group on the key physicochemical properties of a picolinonitrile scaffold. Data is representative based on published values for substituted pyridines.[5][10] |

Enhancing Pharmacokinetic Profiles: The Metabolic Shield

One of the most celebrated and impactful roles of the CF3 group is its ability to confer exceptional metabolic stability.[5]

Blocking Metabolic Hotspots

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[5][12] This makes the CF3 group exceptionally resistant to enzymatic cleavage, particularly by the Cytochrome P450 (CYP) family of enzymes that are responsible for the majority of drug metabolism.[12]

In drug design, a common strategy is to replace a metabolically labile group, such as a methyl (-CH3) or an unsubstituted aromatic C-H, with a CF3 group. This "metabolic blocking" strategy effectively prevents oxidative metabolism at that position, which can:

-

Increase the drug's half-life (t½): A longer duration of action means less frequent dosing.[8]

-

Reduce clearance (CL): The drug is eliminated from the body more slowly.

-

Improve oral bioavailability: More of the drug reaches systemic circulation after oral administration.

-

Prevent the formation of reactive metabolites: Improving the safety profile of the drug candidate.

A study on picornavirus inhibitors demonstrated this principle powerfully. An analog with a (trifluoromethyl)oxadiazole moiety was not only protected from metabolism at the site of substitution but also exhibited a "global protective effect" that shielded other parts of the molecule from metabolic attack, drastically reducing the number of metabolites formed compared to its methyl-containing counterpart.[13]

| Compound | Key Group | Relative Metabolic Stability (t½ in HLM) | Key Finding |

| Analog A | -CH3 | 15 min | The methyl group is a primary site for CYP-mediated hydroxylation, leading to rapid clearance. |

| Analog B | -CF3 | > 120 min | The chemically robust CF3 group blocks metabolic oxidation, dramatically increasing the compound's stability in human liver microsomes (HLM).[5][13] |

| Table 2: Representative metabolic stability data comparing a methyl-substituted compound to its trifluoromethylated analog. |

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a self-validating system to assess the metabolic stability of a CF3-picolinonitrile compound compared to a non-fluorinated analog.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes (HLM).

Materials:

-

Test Compounds (CF3-picolinonitrile and non-fluorinated analog), 10 mM stock in DMSO.

-

Human Liver Microsomes (pooled), 20 mg/mL stock.

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

-

Phosphate Buffer (0.1 M, pH 7.4).

-

Positive Control (e.g., Verapamil, a compound with known high clearance).

-

Negative Control (vehicle, DMSO).

-

Acetonitrile with internal standard (for quenching and sample analysis).

-

LC-MS/MS system for analysis.

Methodology:

-

Preparation: Thaw all reagents on ice. Prepare a working solution of the NADPH regenerating system in phosphate buffer.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM). Vortex gently.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system solution. This is your T=0 time point.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing a 3-fold volume of ice-cold acetonitrile with a known concentration of an internal standard (e.g., Tolbutamide). This stops the enzymatic reaction and precipitates the proteins.

-

Control Incubations:

-

No-NADPH Control: Run a parallel incubation without the NADPH regenerating system to check for non-CYP-mediated degradation.

-

No-Microsome Control: Run a parallel incubation without HLM to check for chemical instability of the compound.

-

-

Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

-

Half-life (t½) = 0.693 / k

-

Intrinsic Clearance (CLint) = (k / [HLM concentration])

-

Caption: Workflow for the in vitro microsomal stability assay.

Optimizing Pharmacodynamics: Target Binding and Potency

The CF3 group also plays a direct and crucial role in modulating how a molecule interacts with its biological target, often leading to enhanced potency and selectivity.[8]

Contribution to Binding Affinity

The CF3 group can improve binding affinity through several mechanisms:[5]

-

Favorable van der Waals Interactions: Being larger than a hydrogen or methyl group, the CF3 group can occupy more space within a binding pocket, leading to more favorable hydrophobic and van der Waals contacts.[5]

-

Dipole-Dipole and Orthogonal Multipolar Interactions: The highly polarized C-F bonds create a strong local dipole moment. This can lead to favorable electrostatic interactions with polar residues in the binding site. Interactions between the CF3 group and carbonyl groups of a protein backbone are particularly noted.

-

Conformational Control: The steric bulk of the CF3 group can lock the molecule into a specific, biologically active conformation that is optimal for binding.

A compelling case study is the DPP-4 inhibitor Gemigliptin. The CF3 group on the pyrimidino piperidine moiety engages with the S2 comprehensive subsite of the DPP-4 enzyme, an interaction that is critical for improving the drug's potency and selectivity over other proteases.[6]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Privileged Partnership in Modern Chemistry

An In-Depth Technical Guide to Trifluoromethylated Pyridine Derivatives: Synthesis, Properties, and Applications

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical design. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate a molecule's physicochemical and biological properties. When this powerful functional group is appended to a pyridine ring—one of the most prevalent N-heterocycles in pharmaceuticals and agrochemicals—the resulting trifluoromethylpyridine (TFMP) scaffold exhibits a unique and highly desirable profile.[1][2][3]

The pyridine moiety offers aqueous solubility, hydrogen bonding capabilities, and a versatile chemical handle for further derivatization, while the CF₃ group enhances metabolic stability, membrane permeability, and binding affinity through a combination of steric and electronic effects.[2][4] This synergistic interplay has led to the development of numerous blockbuster products, from life-saving pharmaceuticals to highly effective crop protection agents.[1][5]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices, the nuances of the TFMP structure, and its successful application in creating potent and effective molecules.

Part 1: The Trifluoromethyl Group - A Game Changer in Molecular Design

The decision to introduce a CF₃ group is driven by its predictable and powerful influence on key molecular properties that are critical for biological activity and pharmacokinetic profiles.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" effect can significantly increase a drug's half-life and bioavailability.[4]

-

Lipophilicity: The CF₃ group is highly lipophilic (Hansch parameter, π ≈ 0.88), which can enhance a molecule's ability to cross cellular membranes. This is a critical factor for oral bioavailability and reaching intracellular targets.[4][6]

-

Electronic Effects: As a strong electron-withdrawing group, the CF₃ moiety significantly lowers the pKa of the pyridine nitrogen. This increased acidity can impact solubility and receptor binding interactions.[1]

-

Conformational Control & Binding Affinity: The CF₃ group is sterically demanding and can act as a "super-hydrogen" or a "hydrophobic hydrogen bond donor," influencing molecular conformation and improving binding affinity to target proteins.[2]

| Property | Influence of Trifluoromethyl Group | Consequence for Bioactivity |

| Metabolic Stability | Increases resistance to oxidative metabolism | Longer drug half-life, improved bioavailability |

| Lipophilicity | Significantly increases | Enhanced membrane permeability |

| Basicity (pKa) | Lowers the pKa of the pyridine nitrogen | Modulated solubility and receptor interactions |

| Binding Interactions | Can participate in dipole-dipole, ion-dipole, and hydrophobic interactions | Increased binding affinity and selectivity |

Part 2: Synthetic Strategies for Trifluoromethylated Pyridines

The synthesis of TFMP derivatives can be broadly categorized into two main approaches: constructing the pyridine ring from trifluoromethylated building blocks or introducing the CF₃ group onto a pre-existing pyridine scaffold. The choice of strategy depends on the desired substitution pattern, scale, and availability of starting materials.

Building Block Approach: Cyclocondensation Reactions

One of the most robust and widely used methods involves the cyclocondensation of a trifluoromethyl-containing precursor.[1][3] This "bottom-up" approach offers excellent control over the final structure.

Commonly used trifluoromethyl building blocks include:

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[1]

-

2,2,2-Trifluoroacetyl chloride[1]

-

Ethyl 2,2,2-trifluoroacetate[1]

These building blocks can be reacted with various partners in cyclocondensation reactions to form the pyridine ring. For example, the herbicide Thiazopyr is synthesized starting from a cyclocondensation involving ethyl 4,4,4-trifluoro-3-oxobutanoate.[1]

Direct Trifluoromethylation of Pyridine Rings

Direct C-H trifluoromethylation of an existing pyridine ring is an atom-economical and highly attractive strategy, particularly for late-stage functionalization of complex molecules.[7] However, controlling the regioselectivity is a significant challenge due to the electronic nature of the pyridine ring. Recent advances have provided powerful new methods.

A. Radical Trifluoromethylation: This approach often uses radical initiators to generate CF₃ radicals from sources like trifluoroiodomethane (CF₃I) or Togni reagents. While effective, these methods can sometimes suffer from a lack of regioselectivity.[7]

B. Nucleophilic Trifluoromethylation: This is a highly promising strategy that offers better regiochemical control. The challenge lies in the fact that pyridine itself is electron-deficient and thus resistant to nucleophilic attack unless activated. A common and effective strategy involves the activation of the pyridine ring by forming an N-ylide or a pyridinium salt.[8][9] This activation renders the C2 and C4 positions highly electrophilic and susceptible to attack by a nucleophilic CF₃ source, such as the Ruppert-Prakash reagent (TMSCF₃) or trifluoroacetic acid.[8][9] A recently developed method even allows for selective trifluoromethylation at the C3 position by activating the pyridine via hydrosilylation.[7]

Workflow: Selecting a Synthetic Route for TFMP Derivatives

Caption: Decision workflow for synthesizing trifluoromethylated pyridines.

Part 3: Applications in Drug Discovery and Agrochemicals

The TFMP scaffold is a validated pharmacophore and toxophore found in numerous commercial products.[1][5] The unique properties imparted by the CF₃ group have been instrumental in achieving the desired biological activity and pharmacokinetic profiles of these molecules.

| Compound | Class | Application/Mode of Action | Key Role of TFMP |

| Enasidenib | Pharmaceutical | IDH2 inhibitor for treating acute myeloid leukemia.[10] | The two α-CF₃ pyridinyl cores are crucial for binding to the enzyme's active site.[10] |

| Tipranavir | Pharmaceutical | Non-peptide anti-HIV protease inhibitor.[3] | The trifluoromethyl-2-pyridyl moiety contributes to multiple interactions at the S3 subsite of the protease enzyme.[11] |

| Fluazifop-butyl | Agrochemical | Post-emergence herbicide for controlling grass weeds.[1][5] | The TFMP moiety is essential for its herbicidal activity.[1] |

| Sulfoxaflor | Agrochemical | Systemic insecticide that acts as a neurotoxin.[3][10] | The 6-(trifluoromethyl)pyridine core is central to its insecticidal properties.[3] |

| Bicyclopyrone | Agrochemical | Herbicide that inhibits the HPPD enzyme.[10] | The pyridyl nitrogen and CF₃ group improve bioavailability and acidity compared to phenyl analogues.[1] |

| Chlorfluazuron | Agrochemical | Insect growth regulator that inhibits chitin biosynthesis.[1] | The TFMP structure provides potent insecticidal activity against specific target insects.[1] |

Mechanism Spotlight: Enasidenib

Enasidenib is a medication used to treat refractory acute myeloid leukemia (AML) characterized by a mutation in the isocitrate dehydrogenase 2 (IDH2) enzyme. The drug functions as a potent and selective inhibitor of the mutated IDH2 enzyme. The trifluoromethylpyridine cores are essential for its mechanism.

Caption: Simplified pathway showing Enasidenib's mechanism of action.

Part 4: Experimental Protocols

This section provides a representative, self-validating protocol for the direct C-H trifluoromethylation of a pyridine derivative based on the N-activation strategy.

Protocol: Regioselective C-4 Trifluoromethylation of a Pyridine Derivative via Pyridinium Salt Formation

Disclaimer: This protocol is illustrative. Researchers must conduct their own risk assessment and optimization for specific substrates.

Objective: To introduce a trifluoromethyl group at the C-4 position of a substituted pyridine.

Causality: The reaction proceeds by first activating the pyridine ring through N-methylation, creating a pyridinium salt. This dramatically increases the electrophilicity of the C2 and C4 positions. Subsequent nucleophilic attack by a CF₃⁻ equivalent, generated from a suitable precursor, occurs preferentially at the sterically less hindered C4 position, followed by re-aromatization to yield the product.

Materials:

-

Substituted Pyridine (1.0 mmol, 1.0 equiv)

-

Iodomethane (CH₃I) (1.5 mmol, 1.5 equiv)

-

Trifluoroacetic acid (TFA) (3.0 mmol, 3.0 equiv)

-

Silver(I) carbonate (Ag₂CO₃) (1.5 mmol, 1.5 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vial (10 mL), magnetic stirrer, heating block

Step-by-Step Methodology:

-

Pyridinium Salt Formation (Activation):

-

To a clean, dry 10 mL reaction vial equipped with a magnetic stir bar, add the substituted pyridine (1.0 mmol).

-

Add anhydrous DMF (2.5 mL) and stir to dissolve.

-

Add iodomethane (1.5 mmol) to the solution.

-

Seal the vial and heat the mixture at 60 °C for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion to the N-methylpyridinium iodide salt.

-

Self-Validation Check: The formation of the salt can often be observed as a precipitate or a color change. An LC-MS check is the definitive validation step.

-

-

Trifluoromethylation Reaction:

-

Allow the reaction mixture containing the pyridinium salt to cool to room temperature.

-

To this mixture, add silver(I) carbonate (1.5 mmol) followed by trifluoroacetic acid (3.0 mmol) and an additional 2.5 mL of anhydrous DMF.

-

Seal the vial tightly and heat the reaction mixture at 100 °C for 12-24 hours.

-

Self-Validation Check: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the pyridinium salt and the appearance of a new spot corresponding to the trifluoromethylated product.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane (20 mL).

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL) until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Self-Validation Check: A crude ¹⁹F NMR spectrum should show a singlet corresponding to the CF₃ group, confirming successful trifluoromethylation.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure trifluoromethylated pyridine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its structure and purity.

-

Conclusion and Future Outlook

Trifluoromethylated pyridine derivatives have cemented their role as indispensable structural motifs in the development of modern pharmaceuticals and agrochemicals.[1][3] The predictable enhancement of metabolic stability, lipophilicity, and binding affinity conferred by the CF₃ group, combined with the versatility of the pyridine core, provides a reliable platform for molecular design.[2][4]

While building block strategies remain a robust method for their synthesis, the continued development of novel, efficient, and highly regioselective direct C-H trifluoromethylation methods will undoubtedly accelerate the discovery of new TFMP-containing lead compounds.[7][8] As our understanding of fluorine chemistry deepens, the application of this privileged scaffold is set to expand, promising new solutions to challenges in medicine and agriculture.

References

-

Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of α‐trifluoromethylated pyridine derivatives via transition metal‐catalyzed cycloaddition. (n.d.). ResearchGate. [Link]

-

Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. [Link]

-

Wang, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851–4864. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

- Riggs, R. M. (1987). Preparation of (trifluoromethyl)pyridines. U.S.

-

Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7196–7201. [Link]

-

Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF. (2020). ResearchGate. [Link]

-

Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews. [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). ACS Publications. [Link]

-

The importance of trifluoromethyl pyridines in crop protection | Request PDF. (2018). ResearchGate. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). MDPI. [Link]

-

Neha, K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. chemistryviews.org [chemistryviews.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Laboratory Synthesis of 5-Chloro-3-(trifluoromethyl)picolinonitrile: An Application Note and Protocol

Introduction: Strategic Importance of a Key Building Block

5-Chloro-3-(trifluoromethyl)picolinonitrile is a highly functionalized pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemicals. The presence of a trifluoromethyl group, a chloro substituent, and a nitrile function on the pyridine scaffold provides a versatile platform for the synthesis of a wide array of more complex molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the chloro and nitrile groups are amenable to a variety of chemical transformations, including nucleophilic substitution and cycloaddition reactions. This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of this important building block, grounded in established chemical principles and supported by practical insights.

Synthetic Strategy: The Sandmeyer Reaction as a Reliable Route

The chosen synthetic route for the preparation of 5-Chloro-3-(trifluoromethyl)picolinonitrile involves a two-step process commencing from the commercially available starting material, 2-amino-3-chloro-5-(trifluoromethyl)pyridine. The key transformation is the conversion of the amino group to a nitrile via the Sandmeyer reaction. This classical yet robust reaction proceeds through an intermediate diazonium salt, which is then displaced by a cyanide nucleophile, typically delivered as a copper(I) cyanide complex.[1][2][3] This approach is favored for its reliability and the ready availability of the necessary precursors.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall workflow for the synthesis of 5-Chloro-3-(trifluoromethyl)picolinonitrile.

Mechanistic Insights: The Radical Pathway of the Sandmeyer Cyanation

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[3] The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4] The copper(I) catalyst then plays a crucial role in the subsequent cyanation step. It is believed that the copper(I) species reduces the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with the cyanide ligand from the copper complex to form the final product, while the copper is re-oxidized to copper(II).[4][5]

A simplified representation of the core mechanism is presented below:

Figure 2: Simplified mechanism of the Sandmeyer cyanation.

Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalents |

| 2-amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | 196.56 | 10.0 | 1.0 |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 12.0 | 1.2 |

| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | 98.08 | - | - |

| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | 12.0 | 1.2 |

| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 12.0 | 1.2 |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | - | - |

| Deionized Water | 7732-18-5 | 18.02 | - | - |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | - | - |

| Brine (Saturated NaCl solution) | - | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |

| Silica Gel (for column chromatography) | 7631-86-9 | - | - | - |

| Hexanes (for column chromatography) | 110-54-3 | - | - | - |

| Ethyl Acetate (for column chromatography) | 141-78-6 | - | - | - |

Equipment

-

Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Ice-water bath.

-

Separatory funnel (500 mL).

-

Rotary evaporator.

-

Glassware for column chromatography.

-

Standard laboratory glassware.

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Procedure

Part 1: Diazotization of 2-amino-3-chloro-5-(trifluoromethyl)pyridine

-

In a 250 mL three-necked round-bottom flask, dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine (1.97 g, 10.0 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (20 mL). Cool the solution to 0-5 °C in an ice-water bath with gentle stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (0.83 g, 12.0 mmol) in cold deionized water (10 mL).

-

Add the sodium nitrite solution dropwise to the stirred pyridine solution over a period of 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the diazonium salt intermediate and should be used immediately in the next step.

Part 2: Sandmeyer Cyanation

-

In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.07 g, 12.0 mmol) and sodium cyanide (0.59 g, 12.0 mmol) in deionized water (20 mL). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Warm the copper(I) cyanide solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the hot copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady effervescence and keep the reaction temperature around 70 °C.

-

After the addition is complete, continue to stir the reaction mixture at 70 °C for 1 hour.

-

Cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

-

Transfer the cooled reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

-

Combine the fractions containing the pure product and evaporate the solvent to yield 5-Chloro-3-(trifluoromethyl)picolinonitrile as a solid.

Characterization and Data

The identity and purity of the synthesized 5-Chloro-3-(trifluoromethyl)picolinonitrile (CAS 1214349-71-9) should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₇H₂ClF₃N₂ |

| Molecular Weight | 206.55 g/mol |

| Melting Point | Approximately 86-90 °C (based on the starting material, may vary) |

| ¹H NMR | (CDCl₃, 400 MHz): δ ppm ~8.8 (s, 1H), ~8.1 (s, 1H). Note: Predicted values, actual shifts may vary slightly. |

| ¹⁹F NMR | (CDCl₃, 376 MHz): δ ppm ~-63. Note: Predicted value, actual shift may vary slightly. |

| IR (KBr) | ν_max cm⁻¹: ~2240 (C≡N stretch), ~1600, 1450 (aromatic C=C stretch), ~1300, 1150 (C-F stretch). |

Safety and Handling

Extreme caution must be exercised throughout this synthesis.

-

Cyanide Compounds: Copper(I) cyanide and sodium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always handle these reagents in a well-ventilated fume hood while wearing appropriate PPE, including double gloves. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

-

Diazonium Salts: Diazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in solution immediately after its formation, which is a much safer practice. Do not attempt to isolate the diazonium salt.

-

Acids and Solvents: Concentrated sulfuric acid is highly corrosive. Dichloromethane is a volatile and potentially carcinogenic solvent. Handle all chemicals with appropriate care and in accordance with their Safety Data Sheets (SDS).

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory synthesis of 5-Chloro-3-(trifluoromethyl)picolinonitrile. By employing the Sandmeyer reaction on a commercially available precursor, this key synthetic intermediate can be accessed in a controlled and reproducible manner. Adherence to the detailed procedural steps and strict observation of the safety precautions are paramount for the successful and safe execution of this synthesis. The provided characterization data serves as a benchmark for product verification, ensuring the integrity of the final compound for subsequent research and development activities.

References

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

-

Sandmeyer Reaction . Organic Chemistry Portal. [Link]

- US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.

-

Recent trends in the chemistry of Sandmeyer reaction: a review . PMC - NIH. [Link]

-

Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation . Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

-

Sandmeyer reaction . L.S.College, Muzaffarpur. [Link]

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

using 5-Chloro-3-(trifluoromethyl)picolinonitrile in organic synthesis

Application Note: The Strategic Use of 5-Chloro-3-(trifluoromethyl)picolinonitrile in Modern Organic Synthesis

Introduction: A Versatile Heterocyclic Building Block

5-Chloro-3-(trifluoromethyl)picolinonitrile has emerged as a pivotal building block for chemists in the pharmaceutical and agrochemical industries. Its strategic importance lies in the trifluoromethylpyridine (TFMP) motif, a scaffold known to impart favorable physicochemical properties to active ingredients, such as enhanced metabolic stability and membrane permeability.[1][2] The molecule possesses three primary points of reactivity: the C5-chloro group, susceptible to nucleophilic displacement and cross-coupling; the C2-nitrile functionality, a versatile handle for diverse transformations; and the electron-deficient pyridine ring itself. This guide provides an in-depth exploration of its reactivity, supported by field-proven protocols, to empower researchers in leveraging this potent intermediate for the synthesis of complex molecular targets.

Physicochemical and Spectroscopic Profile

Accurate identification is the cornerstone of successful synthesis. The properties of 5-Chloro-3-(trifluoromethyl)picolinonitrile are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1214349-71-9 | [3] |

| Molecular Formula | C₇H₂ClF₃N₂ | [3] |

| Molecular Weight | 206.55 g/mol | [3][4] |

| Appearance | Off-white to yellow solid | [5] |

| Storage | Sealed in dry, room temperature |[3] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals will appear as doublets due to mutual coupling.

-

¹³C NMR: The carbon spectrum will display signals for the seven unique carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The nitrile carbon will have a characteristic chemical shift in the 115-120 ppm range.

-

¹⁹F NMR: A single, sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: Key vibrational bands include a sharp absorption around 2230-2240 cm⁻¹ for the C≡N stretch and characteristic absorptions for the C-Cl, C-F, and aromatic C-H bonds.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1). The exact mass is 205.9858603 Da.[4]

Core Synthetic Applications and Protocols

The reactivity of 5-Chloro-3-(trifluoromethyl)picolinonitrile is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the potent electron-withdrawing effects of both the trifluoromethyl and nitrile groups. This electronic profile dictates its utility in a range of pivotal synthetic transformations.

Nucleophilic Aromatic Substitution (SₙAr)

Causality & Mechanistic Insight: The pyridine nitrogen and the C3-trifluoromethyl and C2-nitrile groups powerfully withdraw electron density from the aromatic ring. This activation renders the C5-chloro position highly susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the driving force for the reaction, allowing for the displacement of the chloride leaving group.

Caption: General workflow for Nucleophilic Aromatic Substitution (SₙAr).

Protocol 1: Synthesis of a 5-Aryloxy Derivative

This protocol describes a typical etherification reaction using a substituted phenol.

-

Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Chloro-3-(trifluoromethyl)picolinonitrile (1.0 eq), the desired phenol (1.1-1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to create a solution with a concentration of approximately 0.1-0.5 M.

-

Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. This will precipitate the product and dissolve inorganic salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Causality & Mechanistic Insight: The carbon-chlorine bond at the C5 position serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-N bond formation. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent (e.g., a boronic acid) and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a robust method for creating a biaryl linkage at the C5 position.

-

Reagent Setup: In a reaction vessel, combine 5-Chloro-3-(trifluoromethyl)picolinonitrile (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., P(t-Bu)₃).[7]

-

Base and Solvent: Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq). The solvent system is usually a biphasic mixture like 1,4-dioxane/water or toluene/water (e.g., 4:1 ratio).

-

Reaction: De-gas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Extraction: Separate the layers. Extract the aqueous layer with the same organic solvent (2x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

Transformations of the C2-Nitrile Group

Causality & Mechanistic Insight: The nitrile group is a linchpin for functional group interconversion. It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or serve as a building block for heterocycles. These transformations provide access to a wide array of derivatives with distinct biological and chemical properties.

Caption: Key synthetic routes from the picolinonitrile moiety.

Protocol 3: Acid-Catalyzed Hydrolysis to Picolinic Acid

This procedure converts the nitrile to the corresponding carboxylic acid, a key intermediate for amides and esters.[8]

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser, add 5-Chloro-3-(trifluoromethyl)picolinonitrile (1.0 eq).

-

Acid Addition: Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux (typically 100-120 °C) for 6-24 hours.[8] The reaction progress can be monitored by observing the dissolution of the starting material and sampling for LC-MS analysis.

-

Work-up: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a saturated aqueous base (e.g., NaOH or NaHCO₃) until the product precipitates. The pH should be adjusted to approximately 3-4 to ensure the carboxylic acid is in its neutral form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[9]

Protocol 4: Reduction to 2-(Aminomethyl)pyridine

This protocol details the conversion of the nitrile to a primary amine. A patent describes a catalytic hydrogenation method.[10]

-

Catalyst and Reagent Setup: In a hydrogenation vessel, charge Raney Nickel (5-10% by weight) and wet it with the reaction solvent, acetic acid. Add 2-cyano-3-chloro-5-trifluoromethylpyridine (1.0 eq).

-

Hydrogenation: Seal the vessel, purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (low pressure, e.g., 1-5 atm).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 25-50 °C). The reaction progress is monitored by the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture to remove the catalyst. The filtrate, containing 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, can be concentrated under reduced pressure. Further purification or salt-breaking steps may be required depending on the desired final product.[10]

Safety and Handling

5-Chloro-3-(trifluoromethyl)picolinonitrile should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.

Conclusion

5-Chloro-3-(trifluoromethyl)picolinonitrile is a high-value, versatile intermediate whose reactivity is well-defined by its electronic structure. The protocols and mechanistic insights provided herein demonstrate its utility in key synthetic operations, including SₙAr, palladium-catalyzed cross-coupling, and nitrile group transformations. Mastery of these reactions allows researchers to efficiently access a broad range of complex and novel pyridine derivatives, accelerating discovery programs in the pharmaceutical and agrochemical sciences.

References

- EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.

- EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

- EP 2 368 550 B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central, National Institutes of Health. [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem, National Institutes of Health. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]

-

A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System - ACS Publications. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central, National Institutes of Health. [Link]

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google P

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem, National Institutes of Health. [Link]

Sources

- 1. 5-Chloro-3-(trifluoromethyl)picolinaldehyde|CAS 1227605-33-5 [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1214349-71-9|5-Chloro-3-(trifluoromethyl)picolinonitrile|BLD Pharm [bldpharm.com]

- 4. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]

- 9. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

The Synthetic Hub: Unlocking Chemical Diversity with 5-Chloro-3-(trifluoromethyl)picolinonitrile

For the discerning researcher and process chemist in the pharmaceutical and agrochemical industries, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel active ingredients. Among the plethora of available intermediates, 5-Chloro-3-(trifluoromethyl)picolinonitrile has emerged as a powerhouse, a versatile scaffold poised for the elaboration of complex molecular architectures. Its unique arrangement of a nucleophilically susceptible chloro group, a synthetically malleable nitrile function, and a bioactivity-enhancing trifluoromethyl group on a pyridine core makes it a highly sought-after intermediate.

This technical guide provides an in-depth exploration of 5-Chloro-3-(trifluoromethyl)picolinonitrile, offering not just protocols, but a foundational understanding of its chemical behavior and strategic applications.

Physicochemical Properties and Strategic Value

The strategic importance of 5-Chloro-3-(trifluoromethyl)picolinonitrile in synthesis is rooted in the distinct properties conferred by its constituent functional groups.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₇H₂ClF₃N₂ | Provides the elemental composition. |

| Molecular Weight | 206.55 g/mol | Essential for stoichiometric calculations. |

| CAS Number | 1214349-71-9 | For unambiguous identification. |

| Appearance | Off-white to yellow solid | Basic physical characteristic. |

| Key Functional Groups | Chloro, Trifluoromethyl, Nitrile, Pyridine | Offers multiple reaction sites for diversification. |

The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability, increase lipophilicity, and improve binding affinity of the final molecule to its biological target.[1][2] The pyridine ring itself is a common motif in a vast number of bioactive compounds.

Core Reactivity and Synthetic Applications

5-Chloro-3-(trifluoromethyl)picolinonitrile offers three primary handles for synthetic manipulation, allowing for a modular and divergent approach to library synthesis or the construction of a specific target molecule.

Nucleophilic Aromatic Substitution (SNAr) at the 5-Position

The pyridine ring, being an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution, a reaction that is further facilitated by the electron-withdrawing trifluoromethyl group.[3][4] The chlorine atom at the 5-position is a good leaving group, readily displaced by a variety of nucleophiles.

This reactivity is the cornerstone of its utility, enabling the introduction of a wide array of functionalities, including amines, alcohols, thiols, and carbon-based nucleophiles. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position.

Transformations of the Picolinonitrile Moiety

The nitrile group is a versatile functional group that can be converted into several other key functionalities, providing a secondary avenue for molecular elaboration. Common transformations include:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. The carboxylic acid can then be used in amide bond formation or other derivatizations.

-